molecular formula C13H7N5O2 B5504365 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile

4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile

Cat. No. B5504365
M. Wt: 265.23 g/mol
InChI Key: NZGBXXYFVZKALT-UHFFFAOYSA-N
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Description

The compound “4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile” appears to contain a benzotriazole moiety, a nitro group, and a nitrile group. Benzotriazole is a heterocyclic compound consisting of two fused rings, a benzene ring and a triazole ring . The nitro group (-NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in organic synthesis to introduce a nitrogen atom into a molecule. The nitrile group (-CN) consists of a carbon atom triple-bonded to a nitrogen atom. Nitriles are found in many useful compounds, including pharmaceuticals and plasticizers.

Scientific Research Applications

Anticancer Activity

The synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which include derivatives of our compound of interest, revealed promising anticancer potential . These hybrids demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. Notably, some compounds exhibited improved IC50 values while sparing normal cells. Further investigation indicated that certain hybrids induced apoptosis in MCF-7 cells. These findings suggest that 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile derivatives could serve as a structural optimization platform for designing selective and potent anticancer molecules.

Cytotoxicity and Antiproliferative Effects

The same compound class was evaluated for cytotoxicity against various cancer cell lines. Compounds 2, 5, 14, and 15 exhibited notable inhibitory effects, particularly against MCF-7 and HCT-116 cells. Importantly, they showed weak cytotoxicity toward normal cells (RPE-1) compared to the reference drug doxorubicin. These findings highlight the potential of 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzonitrile derivatives as antiproliferative agents .

Antibacterial Activity

Although not directly studied for this compound, alternative aryl and heteroaryl substitutions at specific positions of the benzotriazole ring have been shown to enhance antibacterial activity against various bacterial species, including E. coli, E. faecalis, S. aureus, and P. aeruginosa . It’s plausible that similar modifications could impact the antibacterial properties of our compound.

properties

IUPAC Name

4-(benzotriazol-1-yl)-3-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O2/c14-8-9-5-6-12(13(7-9)18(19)20)17-11-4-2-1-3-10(11)15-16-17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGBXXYFVZKALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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